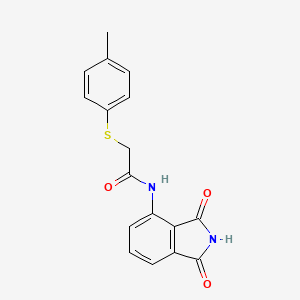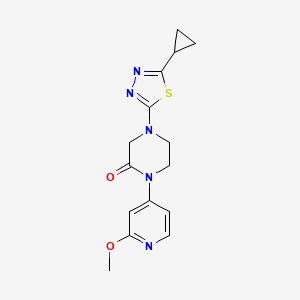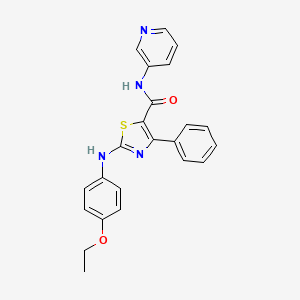
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol (FMN) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases and medical conditions. FMN has been studied extensively in laboratory and preclinical studies, and has been found to have a wide range of potential therapeutic applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for FMN.
Scientific Research Applications
Synthesis and Intermediates
The synthesis of complex organic molecules often involves the use of intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of materials with anti-inflammatory and analgesic properties. Although not directly related to 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol, the synthesis of such intermediates demonstrates the importance of fluorinated compounds in pharmaceutical manufacturing. Researchers have developed practical methods for preparing such intermediates, highlighting the role of fluorine in enhancing the reactivity and specificity of organic compounds (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activity and Chemical Sensing
Fluorinated compounds, including those similar in structure to 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol, play a significant role in developing chemosensors for detecting various analytes. These chemosensors are designed based on the unique properties of fluorine atoms to interact selectively with specific molecules, demonstrating high selectivity and sensitivity. This application is crucial in environmental monitoring, medical diagnostics, and chemical research, where accurate detection of specific ions or molecules is required (Roy, 2021).
Applications in Liquid Crystals and Materials Science
The inclusion of fluorine atoms in molecules like 3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol can significantly impact the properties of materials such as liquid crystals. Fluorinated liquid crystals exhibit unique electro-optical properties due to the fluorine atoms' influence, making them suitable for various applications in displays, sensors, and other technologies requiring controlled light modulation. These materials are studied for their potential in creating advanced liquid crystal displays (LCDs) with improved performance, such as faster response times and higher resolution (Hird, 2007).
properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-naphthalen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,20,22-23H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWTUEACQNWNGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(C2=CC3=CC=CC=C3C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2390641.png)
![N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide](/img/structure/B2390642.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2390645.png)
![methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2390647.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390649.png)

![N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea](/img/structure/B2390656.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)


![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)